molecular formula C8H13NSn B8769390 Pyridine,3-(trimethylstannyl)- CAS No. 59020-09-6

Pyridine,3-(trimethylstannyl)-

Cat. No.: B8769390
CAS No.: 59020-09-6
M. Wt: 241.91 g/mol
InChI Key: VDHNKGVVXBUCFR-UHFFFAOYSA-N
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Description

Pyridine,3-(trimethylstannyl)- is an organotin compound featuring a trimethylstannyl (-Sn(CH₃)₃) group at the 3-position of the pyridine ring. This compound is pivotal in cross-coupling reactions, particularly in Stille couplings, where it facilitates the formation of carbon-carbon bonds in organic synthesis. Its utility stems from the high reactivity of the trimethylstannyl group, which enables efficient transmetallation with palladium catalysts .

A notable synthesis route involves the oxidation of 4-(trimethylstannyl)pyridine with meta-chloroperbenzoic acid (mCPBA) to yield 4-(trimethylstannyl)pyridine-N-oxide, demonstrating the compound’s adaptability in derivatization (84% yield) . The structural and electronic properties of Pyridine,3-(trimethylstannyl)- make it a versatile intermediate in pharmaceuticals, materials science, and radiochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine,3-(trimethylstannyl)- typically involves the reaction of pyridine with trimethyltin chloride in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:

Pyridine+Me3SnClPyridine,3-(trimethylstannyl)-+HCl\text{Pyridine} + \text{Me}_3\text{SnCl} \rightarrow \text{Pyridine,3-(trimethylstannyl)-} + \text{HCl} Pyridine+Me3​SnCl→Pyridine,3-(trimethylstannyl)-+HCl

Industrial Production Methods: Industrial production of Pyridine,3-(trimethylstannyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Stille Coupling Reactions

The trimethylstannyl group enables palladium-catalyzed cross-coupling reactions (Stille couplings), forming carbon-carbon bonds with aryl or alkenyl halides. This reaction is pivotal in synthesizing complex heterocycles and functionalized aromatics.

Example Reactions:

SubstrateCoupling PartnerCatalyst SystemConditionsProductYieldSource
Pyridine,3-(trimethylstannyl)-4-Bromo-5-imidazolecarboxaldehydePd(0), AsPh₃DMF, 80°CImidazo[4,5-d]thieno[3,2-b]pyridine84%
Pyridine,3-(trimethylstannyl)-1-Bromo-4-iodobenzenePd(PPh₃)₄, CuITHF, reflux3-[4’-(Diethylboryl)phenyl]pyridine72%

Mechanistic Insights:

  • The tin atom facilitates transmetallation to palladium, forming a Pd–Sn intermediate .

  • The pyridine nitrogen stabilizes intermediates via coordination to palladium .

Photostimulated Substitution Reactions

Under UV light, the trimethylstannyl group undergoes substitution with nucleophiles, enabling regioselective functionalization.

Key Findings:

  • Irradiation of Pyridine,3-(trimethylstannyl)- with Me₃Sn⁻ in liquid NH₃ yields 2,5-bis(trimethylstannyl)pyridine (96% yield) .

  • In the dark, monosubstitution dominates (e.g., diethyl 5-(trimethylstannyl)pyridin-2-yl phosphate, 98% yield) .

Conditions:

  • Solvent: Liquid NH₃ or MeCN.

  • Light source: 300 W mercury lamp .

Nucleophilic Aromatic Substitution

The electron-withdrawing pyridine ring and tin group activate adjacent positions for nucleophilic attack.

Example:
Reaction with benzylamine in the presence of N-oxide derivatives leads to substitution at the 2-position of the pyridine ring, forming benzaldehyde as a byproduct .

Factors Influencing Reactivity:

  • Steric effects : Bulkier nucleophiles show reduced efficiency.

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

Coordination-Driven Self-Assembly

The pyridine nitrogen participates in coordination chemistry, forming supramolecular structures.

Case Study:

  • 3-(Trimethylstannyl)pyridine derivatives self-assemble via boron–nitrogen coordination bonds, forming cyclic oligomers (trimers or dimers) in solution .

  • Key observation : Tetrahedral geometry at boron is maintained despite strain, highlighting the balance between electronic and steric effects .

Halogenation

  • Reaction with Cl₂ or Br₂ selectively substitutes the trimethylstannyl group, yielding 3-halopyridines .

Oxidation

  • Controlled oxidation converts the stannyl group to sulfoxide or sulfone derivatives, altering electronic properties .

Scientific Research Applications

Chemical Synthesis Applications

Reagent in Organic Synthesis
Pyridine, 3-(trimethylstannyl)- is primarily used as a reagent in organic synthesis. Its role is crucial in the formation of carbon-carbon bonds through various coupling reactions, notably the Stille coupling reaction. This reaction involves the coupling of organostannanes with organic halides in the presence of palladium catalysts, leading to the formation of biaryl compounds and substituted pyridines.

Mechanism of Action
The trimethylstannyl group acts as a leaving group during nucleophilic substitution reactions. The electron-donating nature of this group enhances the reactivity of the pyridine ring, facilitating nucleophilic attacks and subsequent reactions.

Comparison with Similar Compounds
Pyridine, 3-(trimethylstannyl)- can be compared with other trimethylstannyl-substituted pyridines (e.g., 2-(trimethylstannyl)pyridine and 4-(trimethylstannyl)pyridine). The position of the trimethylstannyl group affects the reactivity and applications of these compounds, making pyridine, 3-(trimethylstannyl)- particularly valuable for specific synthetic pathways.

Biological Applications

Precursor for Biologically Active Molecules
In biological research, pyridine, 3-(trimethylstannyl)- serves as a precursor for synthesizing various biologically active compounds. Its derivatives have shown potential in developing pharmaceuticals with anticancer and antimicrobial properties .

Case Study: Cytokine Modulation
Research has indicated that certain derivatives of pyridine, 3-(trimethylstannyl)- can modulate immune responses by acting on cytokine pathways. For instance, compounds derived from this structure have been investigated for their ability to inhibit IL-12 and IL-23 signaling pathways, which are critical in autoimmune conditions .

Industrial Applications

Production of Advanced Materials
Pyridine, 3-(trimethylstannyl)- is also utilized in the production of advanced materials and polymers. Its unique properties enable the development of materials with specific characteristics suitable for electronics and optics applications .

Data Tables

Application Area Details
Organic Synthesis Used as a reagent in Stille coupling reactions to form biaryl compounds.
Biological Research Serves as a precursor for pharmaceuticals with potential anticancer and antimicrobial effects.
Industrial Use Employed in producing advanced materials with tailored properties for electronics and optics.

Mechanism of Action

The mechanism of action of Pyridine,3-(trimethylstannyl)- in chemical reactions involves the activation of the pyridine ring through the electron-donating effect of the trimethylstannyl group. This activation facilitates nucleophilic attack and subsequent substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Reactivity and Functional Group Influence

  • Trimethylstannyl vs. Tributylstannyl : Trimethylstannyl groups (as in Pyridine,3-(trimethylstannyl)-) exhibit higher reactivity in Stille couplings due to reduced steric hindrance compared to tributylstannyl derivatives (e.g., 3-Methyl-2-(tributylstannyl)pyridine). However, tributylstannyl compounds offer enhanced stability, making them preferable in prolonged reactions .
  • Electron-Withdrawing Groups : The nitro group in 5-Nitro-2-(trimethylstannyl)-pyridine deactivates the pyridine ring, directing reactivity toward electrophilic substitutions. This contrasts with the electron-rich Pyridine,3-(trimethylstannyl)-, which participates more readily in nucleophilic cross-couplings .

Research Findings and Challenges

  • Synthetic Yields : Pyridine,3-(trimethylstannyl)- derivatives often achieve moderate to high yields (66–84%) in optimized conditions, though competing side reactions (e.g., α-deprotonation) necessitate careful control .
  • Stability Concerns : Tributylstannyl compounds, while stable, require stringent purification to remove toxic tin byproducts, complicating large-scale applications .
  • Emerging Trends : Recent studies explore hybrid systems, such as pyridine-stannyl-phosphole conjugates, to enhance luminescent properties in optoelectronic materials .

Q & A

Basic Questions

Q. What are the primary synthetic routes for preparing Pyridine,3-(trimethylstannyl)-, and how do reaction parameters influence yield?

The synthesis of Pyridine,3-(trimethylstannyl)- typically involves Stille coupling precursors. For example, bis[(trimethylstannyl)ethynyl]pyridine reacts with Pt(PnBu₃)₂Cl₂ in toluene using CuI as a catalyst to form rigid-rod Pt(II) acetylide polymers . Key parameters include:

  • Catalyst choice : CuI enhances coupling efficiency by facilitating transmetallation.
  • Solvent selection : Toluene or diethylamine ensures solubility and stability of intermediates.
  • Temperature : Controlled heating (e.g., 60–80°C) minimizes side reactions. Yield optimization requires inert atmospheres and stoichiometric precision to avoid tin byproducts.

Q. Which spectroscopic techniques are most effective for characterizing Pyridine,3-(trimethylstannyl)-, and what are the diagnostic features?

  • ¹H/¹³C NMR : Look for satellite peaks near the pyridine protons due to coupling with ¹¹⁷/¹¹⁹Sn isotopes. The trimethylstannyl group resonates at δ ~0.5 ppm (¹H) and δ ~8–10 ppm (¹³C) .
  • IR Spectroscopy : Absorbances at 550–600 cm⁻¹ (Sn-C stretching) and ~1600 cm⁻¹ (pyridine ring vibrations).
  • Mass Spectrometry : Molecular ion peaks at m/z 286.9 (C₈H₁₂N₂O₂Sn) confirm the molecular formula .

Q. How should Pyridine,3-(trimethylstannyl)- be stored to ensure stability, and what are the risks of improper handling?

  • Storage : Keep at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation .
  • Hazards : Organotin compounds are toxic; exposure risks include CNS depression, respiratory irritation, and skin absorption .
  • Safety protocols : Use fume hoods, nitrile gloves, and eye protection. Dispose of waste via EPA-approved methods for organometallics .

Advanced Research Questions

Q. How can Pyridine,3-(trimethylstannyl)- be integrated into organometallic polymers, and what challenges arise in maintaining conjugation?

The compound serves as a monomer in Pt(II) acetylide polymers, where the trimethylstannyl group enables cross-coupling with metal halides. Challenges include:

  • Solubility : Bulky tributylphosphine ligands (PnBu₃) improve polymer solubility in organic solvents .
  • Conjugation breaks : Steric hindrance from the SnMe₃ group may disrupt π-orbital overlap. Mitigate by optimizing spacer groups (e.g., ethynylene units) .
  • Catalyst efficiency : CuI co-catalysts reduce Sn-mediated side reactions, preserving polymer chain integrity .

Q. What analytical strategies resolve contradictions in cross-coupling reaction outcomes involving Pyridine,3-(trimethylstannyl)-?

Discrepancies between expected and observed products (e.g., low yields, byproducts) require:

  • Byproduct analysis : Use GC-MS or HPLC to identify SnMe₃-containing impurities.
  • Catalyst screening : Test Pd(0)/Pd(II) or Ni(0) systems if CuI-Pt pathways underperform .
  • Kinetic studies : Monitor reaction progress via in-situ NMR to detect intermediate species.
  • Computational modeling : DFT calculations predict regioselectivity of stannyl group transfer .

Q. How does the electronic nature of Pyridine,3-(trimethylstannyl)- influence its reactivity in substitution reactions?

The electron-deficient pyridine ring directs electrophilic substitution to the 4-position, while the SnMe₃ group acts as a σ-donor, enhancing nucleophilic displacement at the 3-position. For example:

  • Stille Coupling : Transmetallation with Pd(0) forms C–C bonds, favored by electron-withdrawing pyridine substituents .
  • Oxidation : SnMe₃ groups are susceptible to oxidation; avoid strong oxidants (e.g., KMnO₄) unless targeting Sn-O byproducts .

Q. Methodological Tables

Table 1: Key Spectral Data for Pyridine,3-(trimethylstannyl)-

TechniqueDiagnostic FeaturesReference
¹H NMRδ 0.5 ppm (SnMe₃), δ 7.5–8.5 ppm (pyridine)
¹³C NMRδ 8–10 ppm (SnMe₃), δ 120–150 ppm (C-ring)
IR550–600 cm⁻¹ (Sn-C), 1600 cm⁻¹ (C=N)

Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Catalyst5 mol% CuI, 2 eq Pt(PnBu₃)₂Cl₂Increases to >80%
SolventToluene/Diethylamine (1:1)Prevents Sn precipitation
Temperature70°C, 24 hrsBalances rate vs. decomposition

Properties

CAS No.

59020-09-6

Molecular Formula

C8H13NSn

Molecular Weight

241.91 g/mol

IUPAC Name

trimethyl(pyridin-3-yl)stannane

InChI

InChI=1S/C5H4N.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-2,4-5H;3*1H3;

InChI Key

VDHNKGVVXBUCFR-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CN=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To anhydrous THF (100 ml) containing 3-bromo-pyridine (3.29 g, 20.82 mmol), were added 1.2 eq of /PrMgCl (12.49 ml, 2M in THF) and the resulting mixture was stirred for 2 hours under N2 (10° C.). Subsequently 1.2 eq of (CH3)3SnCl were added and the reaction mixture was stirred for 18 hours at room temperature (under N2). The reaction mixture was quenched with a saturated NH4Cl solution, diluted with ethyl acetate, washed three times with a saturated NaHCO3 solution, dried (Na2SO4), filtered and concentrated. The resulting residue was purified by flash chromatography (diethyl ether/PE 1/1) to afford 3-trimethylstannanyl-pyridine (71) (3.32 g, 66%). LCMS (method A): Rt: 2.09 min, ([M+H]+=242). 1H-NMR (400 MHz, CDCl3): δ 8.62 (bs, 1H), 8.52 (dd, J=5 Hz, 2 Hz, 1H), 7.76 (dt, J=8 Hz, 2 Hz, 1H), 7.25-7.21 (m, 1H), 0.33 (s, 9H), with Sn satellites at 0.41 and 0.27.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To anhydrous THF (100 ml) containing 3-bromo-pyridine (3.29 g, 20.82 mmol), were added 1.2 eq of iPrMgCl (12.49 ml, 2M in THF) and the resulting mixture was stirred for 2 hours under N2 (10° C.). Subsequently 1.2 eq of (CH3)3SnCl were added and the reaction mixture was stirred for 18 hours at room temperature (under N2). The reaction mixture was quenched with a saturated NH4Cl solution, diluted with ethyl acetate, washed three times with a saturated NaHCO3 solution, dried (Na2SO4), filtered and concentrated. The resulting residue was purified by flash chromatography (diethyl ether/PE 1/1) to afford 3-trimethylstannanyl-pyridine (71) (3.32 g, 66%). LCMS (method A): Rt: 2.09 min, ([M+H]+=242). 1H-NMR (400 MHz, CDCl3): δ 8.62 (bs, 1H), 8.52 (dd, J=5 Hz, 2 Hz, 1H), 7.76 (dt, J=8 Hz, 2 Hz, 1H), 7.25-7.21 (m, 1H), 0.33 (s, 9H), with Sn satellites at 0.41 and 0.27.
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Synthesis routes and methods IV

Procedure details

The 3-trimethylstannylpyridine reagent was prepared from 3-bromopyridine by reacting the latter with n-butyllithium under nitrogen at -78° C., followed by addition of one equivalent of trimethylstannyl chloride. Aqueous work-up and concentration in vacuo gave 3-trimethylstannylpyridine in 79% yield.
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Synthesis routes and methods V

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To a reaction vessel equipped with a mechanically driven agitator, water-cooled condenser, addition funnel, thermometer, and nitrogen inlet was added a solution containing 17.1 g. (0.108 mole) of 3-bromopyridine in 150 cc. of anhydrous ether. The solution was cooled to -50° C. using a dry ice-acetone bath. By a dropwise addition, 40 cc. (0.108 mole) of n-butyllithium in n-hexane was added over 14 minutes. The resulting yellow-orange solution was stirred for an additional 60 minutes. A solution containing 17.9 g. (0.09 mole) of trimethyltin chloride in 150 cc. of anhydrous benzene was added over 40 minutes, followed by a 75 minute stirring period. The dark orange solution was warmed to room temperature and stirred 18 hours before being hydrolyzed with a saturated aqueous solution of ammonium chloride. The aqueous phase was separated from the organic phase and washed with 200 cc. of ether. The organic portions were combined, dried over a quantity of anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. A dark red liquid (16.2 g.) was isolated and distilled under reduced pressure (0.1-0.2 mm.). A clear, colorless liquid fraction boiling at 50°-60° C. was collected and redistilled (6.5 mm.). The fraction boiling at 100°-103° C. was collected and analyzed. The tin content was found to be 48.89%. The calculated tin content for trimethyl-3-pyridyltin is 49.07%. Gas chromatographic analysis indicated a purity of 98% and the refractive index was recorded as 1.5399 at 25° C. The nuclear magnetic resonance spectrum contained a singlet at 0.33 ppm. (CH3 -Sn, 9H's), a complex multiplet centered at 7.2 ppm. (β-pyridyl H, 1H), a doublet of triplets at 7.75 ppm. (γ-pyridyl H, 1H), a doublet of doublets at 8.52 ppm. (γ-pyridyl H on 6 carbon, 1H), and a doublet at 8.65 ppm. (γ-pyridyl H on 2 carbon, 1H), in agreement with the expected structure.
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